An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethoxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with the CAS Number 99479-66-0. Its unique structure, featuring a chlorinated aniline core combined with a trifluoromethoxy group, makes it a significant building block in organic synthesis. The presence of chlorine atoms and the trifluoromethoxy group modulates the reactivity of the aniline and the aromatic system, rendering it a versatile intermediate for the synthesis of complex molecules. This compound is particularly noted for its application as an intermediate in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy group can enhance lipophilicity, a key factor in the efficacy of some active ingredients.
Core Physicochemical Properties
The distinct properties of 2,6-Dichloro-4-(trifluoromethoxy)aniline are foundational to its utility in chemical synthesis. A summary of its key physicochemical data is presented below. It is important to note that while some data are readily available, other specific experimental values such as boiling point, density, pKa, and logP are not widely reported in public literature, often due to the compound's primary role as a synthetic intermediate rather than a final product.
| Property | Value | Reference |
| CAS Number | 99479-66-0 | |
| Molecular Formula | C₇H₄Cl₂F₃NO | |
| Molecular Weight | 246.01 g/mol | |
| Appearance | White to gray to brown powder to crystal | |
| Melting Point | 30 - 34 °C | |
| Refractive Index | n20D 1.49 | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
General Reactivity and Synthetic Utility
The chemical behavior of 2,6-Dichloro-4-(trifluoromethoxy)aniline is dictated by its functional groups: the primary amine, the aromatic ring, and the electron-withdrawing chloro and trifluoromethoxy substituents. This combination allows for a variety of chemical transformations. The diagram below illustrates the principal reaction types available to this molecule.
Caption: Key reaction pathways for 2,6-Dichloro-4-(trifluoromethoxy)aniline.
Experimental Protocols
Detailed experimental protocols for determining the specific physicochemical properties of 2,6-Dichloro-4-(trifluoromethoxy)aniline are not extensively published. However, standard methodologies for organic compounds can be applied.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 2,6-Dichloro-4-(trifluoromethoxy)aniline is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube with heating oil or a digital melting point device).
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Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range indicates the melting point. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.
The workflow for this procedure is outlined below.
Caption: Workflow for Melting Point Determination.
Solubility Assessment (Qualitative)
A qualitative assessment of solubility in various solvents is essential for planning synthetic routes and purification procedures.
Methodology:
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Solvent Selection: A range of standard laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
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Procedure: A small, measured amount of 2,6-Dichloro-4-(trifluoromethoxy)aniline (e.g., 10 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL).
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Observation: The mixture is agitated at a constant temperature (e.g., room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble). For quantitative analysis, a saturated solution would be prepared and the concentration of the dissolved solute determined analytically, for instance, by HPLC-UV.
Conclusion
2,6-Dichloro-4-(trifluoromethoxy)aniline is a valuable and reactive intermediate in organic synthesis. While a comprehensive dataset of all its physicochemical properties is not fully available in the public domain, its known characteristics, such as its melting point and molecular structure, provide a solid foundation for its application in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The standard experimental protocols outlined provide a framework for researchers to determine its properties in a laboratory setting.
